(S)-Auraptenol

Description

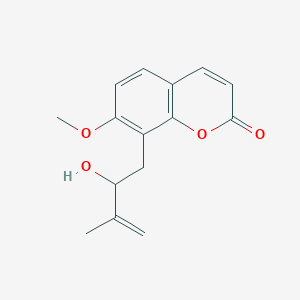

Structure

3D Structure

Properties

IUPAC Name |

8-(2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSRYWNOKPJENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537563 | |

| Record name | 8-(2-Hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Auraptenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51559-35-4, 1221-43-8 | |

| Record name | 8-(2-Hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Auraptenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 - 110 °C | |

| Record name | (S)-Auraptenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-Auraptenol: A Technical Guide to Natural Sources, Isolation, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of its primary natural sources, detailed methodologies for its extraction and purification, and an exploration of its known interactions with cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species, most notably within the Rutaceae (citrus) and Apiaceae families. Its distribution in nature, while not ubiquitous, is significant in certain medicinal and edible plants.

Primary sources of this compound include:

-

Citrus Fruits: The peels of various citrus species are a prominent source of this compound. These include, but are not limited to, bitter orange (Citrus aurantium), grapefruit (Citrus paradisi), and other related varieties. The concentration of this compound is typically highest in the flavedo, the outer colored part of the peel.

-

Ferula Species: Several plants within the Ferula genus, such as Ferula persica, are known to produce this compound. These perennial herbs are often used in traditional medicine.

-

Murraya exotica: Also known as orange jasmine, this plant is another documented source of this compound.

-

Other Plant Sources: this compound has also been identified in Mutellina purpurea, Syzygium myrtifolium, and Prangos hulusii.

The concentration of this compound in these natural sources can vary depending on factors such as the plant's geographical location, stage of development, and environmental conditions.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction followed by chromatographic purification. The selection of the appropriate methodology is crucial for obtaining high purity and yield.

Extraction Methodologies

Several techniques can be employed for the initial extraction of this compound from plant material. The choice of method often depends on the starting material, desired yield, and available equipment.

Table 1: Comparison of Extraction Methods for this compound and Related Coumarins

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yields. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, higher yield. | Can degrade thermolabile compounds due to heat. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction, higher yield, reduced solvent consumption. | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as the solvent. | Environmentally friendly, high selectivity, pure extracts. | High initial equipment cost. |

Experimental Protocols

Below are detailed protocols for the extraction and purification of this compound and related coumarins from plant materials.

This protocol is optimized for the extraction of phenolic compounds, including coumarins like this compound, from citrus peels.[1][2][3][4][5]

-

Sample Preparation: Fresh citrus peels are washed, cut into small pieces (approximately 2 cm²), and accurately weighed.

-

Solvent System: An ethanol-water mixture (e.g., 61.42% methanol or an 4:1 ethanol:water ratio) is used as the extraction solvent.[1][2]

-

Extraction Parameters:

-

Procedure:

-

The prepared citrus peels are submerged in the solvent system in a suitable vessel.

-

The vessel is placed in an ultrasonic bath and subjected to sonication at the specified temperature and time.

-

Following extraction, the mixture is filtered to separate the extract from the solid plant material.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Workflow for Ultrasound-Assisted Extraction of Citrus Peel

Caption: Workflow for the extraction of this compound from citrus peels using UAE.

This protocol describes a general method for the isolation of coumarins from Ferula persica.[6][7]

-

Sample Preparation: Dried and powdered aerial parts of Ferula persica are used as the starting material.

-

Extraction:

-

The powdered plant material is extracted by maceration with a suitable solvent (e.g., ethanol) at room temperature.

-

The extract is filtered and concentrated under reduced pressure to obtain a residue.

-

-

Purification:

-

The residue is defatted with a non-polar solvent like hexane.

-

The defatted extract is subjected to column chromatography on silica gel.

-

The column is eluted with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the desired coumarin are combined and may be further purified by preparative TLC or preparative HPLC.

-

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and quantification of this compound.

Table 2: Typical HPLC Parameters for Auraptenol Analysis

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of acetonitrile and water (acidified with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 323 nm |

| Column Temperature | 30°C |

For obtaining highly pure this compound, preparative HPLC is employed.[8][9][10][11][12]

-

Sample Preparation: The crude extract or a partially purified fraction is dissolved in a minimal amount of the initial mobile phase.

-

Column: A larger dimension preparative C18 column is used (e.g., 250 mm x 20 mm).

-

Mobile Phase and Gradient: The mobile phase composition and gradient are typically scaled up from an analytical method.

-

Injection Volume: A larger sample volume is injected onto the column.

-

Fraction Collection: Fractions are collected based on the retention time of the this compound peak.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

-

Solvent Removal: The solvent is removed from the pure fractions by lyophilization or rotary evaporation.

Workflow for Preparative HPLC Purification

Caption: General workflow for the purification of this compound using preparative HPLC.

Cellular Signaling Pathways Modulated by this compound

This compound has been shown to exert biological effects by modulating specific cellular signaling pathways. A notable example is its pro-apoptotic activity in cancer cells.

Induction of Apoptosis via the JNK/p38 MAPK Pathway

In drug-resistant human prostate carcinoma cells, this compound has been demonstrated to induce programmed cell death (apoptosis).[13] This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[13]

The proposed mechanism involves:

-

This compound Treatment: Exposure of cancer cells to this compound.

-

Increased Reactive Oxygen Species (ROS) Production: this compound induces an increase in intracellular ROS levels in a dose-dependent manner.[13]

-

Activation of JNK and p38 MAPK: The elevated ROS levels act as upstream signals that lead to the phosphorylation and activation of JNK and p38 MAPK.

-

Modulation of Bcl-2 Family Proteins: The activation of these pathways leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[13]

-

Apoptosis Induction: The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis in prostate cancer cells via ROS-mediated activation of the JNK/p38 MAPK pathway.

Conclusion

This compound is a promising natural coumarin with well-documented sources and established methods for its isolation and purification. Its ability to modulate the JNK/p38 MAPK signaling pathway highlights its potential as a lead compound for the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a foundational understanding for researchers to further explore the pharmacological properties and therapeutic applications of this compound. Further research is warranted to fully elucidate its mechanism of action and to optimize its extraction and purification for potential clinical use.

References

- 1. Optimizing Procedures of Ultrasound-Assisted Extraction of Waste Orange Peels by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ultrasound-assisted extraction of polyphenols (flavanone glycosides) from orange (Citrus sinensis L.) peel | Semantic Scholar [semanticscholar.org]

- 5. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Determination of Cumarin Constituent "Aurapten" from Ferula persica var. latisecta an Endemic Medicinal Plant of Iran - Journal of Medicinal Plants [jmp.ir]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 11. agilent.com [agilent.com]

- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative activities of auraptenol against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (S)-Auraptenol in Plants: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a naturally occurring coumarin derivative, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from the central phenylpropanoid pathway to the final stereospecific epoxidation. This document summarizes the current state of knowledge, presents available quantitative data for related enzymes, outlines detailed experimental protocols for key enzyme assays, and provides visual representations of the biochemical transformations and experimental workflows.

Introduction

This compound is a simple coumarin ether characterized by an (S)-epoxy-isopentyl side chain attached at the C-7 position of the coumarin nucleus. Its biosynthesis originates from the general phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. The core coumarin structure, umbelliferone (7-hydroxycoumarin), serves as a key branch-point intermediate, which undergoes subsequent prenylation and epoxidation to yield this compound. This guide will dissect each of these critical steps.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages:

-

Formation of the Coumarin Precursor, Umbelliferone: This stage is part of the well-established phenylpropanoid pathway.

-

Modification of Umbelliferone to this compound: This involves a C-prenylation reaction followed by a stereospecific epoxidation.

Stage 1: Biosynthesis of Umbelliferone

The formation of umbelliferone begins with the amino acid L-phenylalanine.[1][2] The key enzymatic steps are outlined below:

-

Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): 4-coumaric acid is activated by coenzyme A to form 4-coumaroyl-CoA.

-

p-Coumaroyl-CoA 2'-hydroxylase (C2'H): This enzyme hydroxylates the ortho position of 4-coumaroyl-CoA to yield 2,4-dihydroxy-cinnamoyl-CoA, which spontaneously lactonizes to form umbelliferone.[2]

subgraph "cluster_phenylpropanoid" { label = "Phenylpropanoid Pathway"; bgcolor="#FFFFFF"; "L-Phenylalanine" -> "Cinnamic_acid" [label=" PAL"]; "Cinnamic_acid" -> "4-Coumaric_acid" [label=" C4H"]; "4-Coumaric_acid" -> "4-Coumaroyl-CoA" [label=" 4CL"]; "4-Coumaroyl-CoA" -> "Umbelliferone" [label=" C2'H\n(spontaneous lactonization)"]; } }

Stage 2: Conversion of Umbelliferone to this compound

The subsequent steps leading to this compound involve the modification of the umbelliferone scaffold.

-

Umbelliferone C8-Prenyltransferase (PT): Umbelliferone undergoes a prenylation reaction where a dimethylallyl pyrophosphate (DMAPP) moiety is attached to the C-8 position of the coumarin ring to form osthenol. This reaction is catalyzed by a prenyltransferase.[3] While the specific enzyme for auraptenol biosynthesis is not fully characterized, studies on related furanocoumarin biosynthesis in parsley and parsnip have identified membrane-bound prenyltransferases that catalyze C-prenylation of umbelliferone.[3][4]

-

Osthenol Epoxidase (Cytochrome P450): The prenyl side chain of osthenol is then epoxidized to form the final product, this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP).[5] The stereospecificity of this epoxidation, yielding the (S)-enantiomer, is a critical feature of this enzymatic step. While the specific CYP has not been isolated, CYPs are well-known for their role in the epoxidation of various plant secondary metabolites.[6]

subgraph "cluster_modification" { label = "Umbelliferone Modification"; bgcolor="#FFFFFF"; "Umbelliferone" -> "Osthenol" [label=" Umbelliferone C8-Prenyltransferase\n+ DMAPP"]; "Osthenol" -> "this compound" [label=" Osthenol Epoxidase (CYP)\n+ O2 + NADPH"]; } }

Quantitative Data

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited, data from homologous enzymes acting on similar substrates provide valuable insights.

Table 1: Kinetic Parameters of Related Prenyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| PcPT | Umbelliferone | 7.8 ± 1.2 | 0.012 | Petroselinum crispum | [4] |

| PsPT1 | Umbelliferone | 2.7 ± 0.6 | - | Pastinaca sativa | [7] |

| PsPT2 | Umbelliferone | 10 ± 2 | - | Pastinaca sativa | [7] |

| Bergaptol 5-O-geranyltransferase | Bergaptol | 140 | - | Citrus limon | [8][9] |

Table 2: Kinetic Parameters of Related Cytochrome P450 Enzymes

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reaction | Source | Reference |

| Human CYP2A6 | Coumarin | 0.5 - 2.0 | 5 - 10 | 7-hydroxylation | Human | [10] |

| P450 BM3 mutant | Amorphadiene | - | ~30 | Epoxidation | Bacillus megaterium | [6] |

Experimental Protocols

This section provides detailed methodologies for the characterization of the key enzyme families involved in this compound biosynthesis.

Protocol for Membrane-Bound Prenyltransferase Assay

This protocol is adapted from methods used for the characterization of plant aromatic prenyltransferases.[4]

Objective: To determine the activity and substrate specificity of a candidate umbelliferone C8-prenyltransferase.

Materials:

-

Microsomal fraction prepared from the plant tissue of interest or from a heterologous expression system (e.g., yeast, insect cells).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Substrates: Umbelliferone (dissolved in DMSO), Dimethylallyl pyrophosphate (DMAPP).

-

Quenching Solution: 2 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

Analytical equipment: HPLC system with a C18 column and UV detector.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Assay Buffer to a final volume of 100 µL.

-

Microsomal protein (10-50 µg).

-

Umbelliferone (e.g., 100 µM final concentration).

-

-

Pre-incubation: Incubate the mixture at 30°C for 5 minutes to equilibrate.

-

Initiation of Reaction: Add DMAPP (e.g., 200 µM final concentration) to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding 20 µL of 2 M HCl.

-

Extraction: Extract the products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Analysis: Transfer the organic phase to a new tube, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the sample by HPLC to quantify the formation of osthenol.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reaction_Mixture" [label="Prepare Reaction Mixture\n(Buffer, Microsomes, Umbelliferone)"]; "Pre-incubate" [label="Pre-incubate at 30°C for 5 min"]; "Add_DMAPP" [label="Add DMAPP to Initiate"]; "Incubate_Reaction" [label="Incubate at 30°C"]; "Stop_Reaction" [label="Stop Reaction with HCl"]; "Extract_Products" [label="Extract with Ethyl Acetate"]; "Analyze_by_HPLC" [label="Analyze by HPLC"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reaction_Mixture"; "Prepare_Reaction_Mixture" -> "Pre-incubate"; "Pre-incubate" -> "Add_DMAPP"; "Add_DMAPP" -> "Incubate_Reaction"; "Incubate_Reaction" -> "Stop_Reaction"; "Stop_Reaction" -> "Extract_Products"; "Extract_Products" -> "Analyze_by_HPLC"; "Analyze_by_HPLC" -> "End"; }

Protocol for Cytochrome P450 Epoxidase Assay

This protocol is a general method for characterizing plant P450s expressed in a heterologous system like yeast.[11][12]

Objective: To determine the epoxidase activity of a candidate CYP on osthenol.

Materials:

-

Microsomes from yeast expressing the candidate plant P450 and a cytochrome P450 reductase (CPR).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

-

Substrate: Osthenol (dissolved in DMSO).

-

Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Quenching and Extraction Solvent: Ethyl acetate containing an internal standard.

-

Analytical equipment: GC-MS or LC-MS for product identification and quantification.

Procedure:

-

Reaction Setup: In a glass vial, combine:

-

Assay Buffer to a final volume of 200 µL.

-

Yeast microsomes (containing 10-50 pmol of P450).

-

Osthenol (e.g., 50 µM final concentration).

-

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to start the reaction.

-

Incubation: Incubate the reaction at 30°C with shaking for a specified time (e.g., 1-2 hours).

-

Termination and Extraction: Stop the reaction by adding 200 µL of ethyl acetate (with internal standard). Vortex vigorously and centrifuge.

-

Analysis: Transfer the organic layer to a new vial, evaporate to dryness, and derivatize if necessary for GC-MS analysis, or redissolve in a suitable solvent for LC-MS analysis to identify and quantify this compound.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reaction_Mixture" [label="Prepare Reaction Mixture\n(Buffer, Microsomes, Osthenol)"]; "Pre-incubate" [label="Pre-incubate at 30°C for 5 min"]; "Add_NADPH_System" [label="Add NADPH Regenerating System"]; "Incubate_Reaction" [label="Incubate at 30°C with Shaking"]; "Stop_and_Extract" [label="Stop Reaction and Extract Products"]; "Analyze_by_MS" [label="Analyze by GC-MS or LC-MS"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reaction_Mixture"; "Prepare_Reaction_Mixture" -> "Pre-incubate"; "Pre-incubate" -> "Add_NADPH_System"; "Add_NADPH_System" -> "Incubate_Reaction"; "Incubate_Reaction" -> "Stop_and_Extract"; "Stop_and_Extract" -> "Analyze_by_MS"; "Analyze_by_MS" -> "End"; }

Regulatory Mechanisms

The biosynthesis of plant secondary metabolites, including coumarins, is often tightly regulated in response to developmental cues and environmental stimuli. While specific regulatory factors for the this compound pathway have not been identified, it is likely regulated at the transcriptional level. The expression of key biosynthetic genes, such as those encoding prenyltransferases and cytochrome P450s, can be induced by factors like UV radiation, pathogen attack, or elicitor treatment. Further research is needed to elucidate the specific transcription factors and signaling pathways that control the flux through the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a multi-step process that begins with the phenylpropanoid pathway and involves key modifications of the umbelliferone scaffold by prenyltransferases and cytochrome P450 monooxygenases. While the general enzymatic steps have been proposed, the specific enzymes responsible for the final stages of this compound formation remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of the umbelliferone C8-prenyltransferase and the stereospecific osthenol epoxidase from auraptenol-producing plant species. The elucidation of these enzymes and their regulatory networks will be instrumental for the development of biotechnological platforms for the sustainable production of this valuable bioactive compound. The experimental protocols provided in this guide offer a solid foundation for researchers to pursue these exciting avenues of investigation.

References

- 1. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 4. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450: taming a wild type enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (S)-Auraptenol

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Auraptenol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Chemical Identity and Physical Properties

This compound, a member of the coumarin class of compounds, is a naturally occurring organic molecule.[1][2][3] Its chemical structure and physical characteristics are fundamental to its application in research and drug development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[1] |

| Synonyms | Auraptenol; 8-(2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one[1][4] |

| Molecular Formula | C₁₅H₁₆O₄[1][3][4][5] |

| CAS Number | 1221-43-8; 51559-35-4[1][6][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 260.28 g/mol | PubChem[1] |

| 260.289 g/mol | CymitQuimica[3] | |

| 260.29 g/mol | ECHEMI[4] | |

| 260.2851 g/mol | NIST[5] | |

| Appearance | Powder | CymitQuimica, Phytochemicals online[3] |

| Purity | 95% - 99% | CymitQuimica, Phytochemicals online[3][6] |

| Melting Point | 109-110 °C | ECHEMI |

| Boiling Point | 446.7 ± 45.0 °C at 760 mmHg | ECHEMI[4] |

| Density | 1.2 ± 0.1 g/cm³ | ECHEMI[4] |

| Flash Point | 168.0 ± 22.2 °C | ECHEMI[4] |

| Refractive Index | 1.570 | ECHEMI[4] |

| Solubility | Practically insoluble in water | FooDB[2] |

Spectral and Analytical Data

The structural elucidation and identification of this compound are typically achieved through a combination of spectroscopic and chromatographic methods.

Table 3: Spectroscopic and Chromatographic Data for this compound

| Technique | Description |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Used to determine the carbon skeleton of the molecule. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule.[6] |

| HPLC-DAD / HPLC-ELSD | High-Performance Liquid Chromatography with Diode-Array Detection or Evaporative Light Scattering Detection is used for the separation, quantification, and purity assessment of this compound.[6] |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of this compound's biological activities.

Purification of this compound by Column Chromatography

Column chromatography is a standard technique for the purification of organic compounds like this compound from mixtures. The separation is based on the differential adsorption of compounds to the stationary phase.

Methodology:

-

Stationary Phase Preparation: A glass column is packed with a slurry of a suitable adsorbent, typically silica gel, in a non-polar solvent.

-

Sample Loading: The crude mixture containing this compound is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: A mobile phase (eluent) is passed through the column. The polarity of the eluent can be constant (isocratic elution) or gradually increased (gradient elution).

-

Fraction Collection: The eluent is collected in fractions as it exits the column.

-

Analysis: The composition of each fraction is analyzed, commonly by thin-layer chromatography (TLC), to identify the fractions containing the purified this compound.

-

Solvent Removal: The solvent is evaporated from the purified fractions to yield the isolated this compound.

Western Blot Analysis of the JNK/p38 MAPK Signaling Pathway

Western blotting is employed to detect and quantify specific proteins in a sample, such as those involved in the JNK/p38 MAPK pathway.

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed to release their proteins.

-

Protein Quantification: The total protein concentration in the cell lysate is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of JNK and p38).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured.[4][7][8]

Measurement of Reactive Oxygen Species (ROS) by Flow Cytometry

This protocol is used to measure the levels of intracellular ROS in response to treatment with this compound.

Methodology:

-

Cell Preparation: Cells are cultured and treated with this compound for the desired time.

-

Staining: The cells are incubated with a cell-permeant fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, H₂DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][3]

-

Washing: The cells are washed to remove excess probe.

-

Flow Cytometry: The fluorescence intensity of the individual cells is measured using a flow cytometer. An increase in fluorescence intensity is indicative of an increase in intracellular ROS levels.[1][2][3]

Biological Activity and Signaling Pathways

This compound has been shown to exhibit biological activity, including the induction of apoptosis in cancer cells. This activity is associated with the modulation of specific signaling pathways.

JNK/p38 MAPK Signaling Pathway

This compound has been found to block the JNK/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human prostate cancer cells.[9] This pathway is involved in cellular responses to stress, inflammation, and apoptosis.

Caption: Inhibition of the JNK/p38 MAPK pathway by this compound.

NF-κB/MAPKs Signaling Pathway

The related compound, auraptene, has been shown to inhibit the NF-κB/MAPKs signaling pathways.[8][10] This pathway is a key regulator of inflammation. Given the structural similarity, it is plausible that this compound may have similar effects.

Caption: Potential inhibition of the NF-κB/MAPKs pathway by this compound.

References

- 1. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]

- 2. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 4. 3.7.2. Determination of MAPK Signaling Pathway Proteins [bio-protocol.org]

- 5. moravek.com [moravek.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Western blot analysis [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Auraptenol [webbook.nist.gov]

(S)-Auraptenol solubility in different organic solvents

An In-Depth Technical Guide on the Solubility of (S)-Auraptenol in Organic Solvents

Introduction

This compound, a natural coumarin derivative, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound under investigation for pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that influences bioavailability, formulation development, and the design of extraction and purification processes. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, complete with experimental protocols and workflow visualizations to aid researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, predictions and some experimental values provide insights into its solubility profile. The following table summarizes the available information.

| Solvent | Formula | Type | Solubility | Source |

| Water | H₂O | Polar Protic | 0.31 g/L (Predicted) | ALOGPS[1] |

| Methanol | CH₃OH | Polar Protic | Soluble | General for Coumarins[2][3] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | General for Coumarins[2][3] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | General for Coumarins[4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | General for Drug Discovery[5][6] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | General for Coumarins[3] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | General for Coumarins[3] |

Note: The solubility in organic solvents is often qualitative ("soluble") based on general characteristics of coumarins and common practices in natural product extraction.[2][3] For specific quantitative measurements, experimental determination is necessary.

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[7]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 95%)

-

Selected organic solvent (e.g., ethanol, methanol, acetone), HPLC grade

-

Deionized water

-

Reference standards for analytical method validation

Equipment:

-

Analytical balance

-

Thermostatic shaker bath

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.[8]

-

Dilute the filtered sample with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

The HPLC method should be validated for linearity, accuracy, and precision.

-

The concentration of this compound in the original saturated solution is calculated by applying the dilution factor.

-

-

Data Reporting:

-

The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

-

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

Caption: Workflow for the Shake-Flask Method.

Caption: General Extraction and Isolation Workflow.

References

- 1. foodb.ca [foodb.ca]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

(S)-Auraptenol from Angelica dahurica: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a natural coumarin isolated from the roots of Angelica dahurica, has demonstrated a range of significant biological activities, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the quantitative data on its antiproliferative, antidepressant-like, and anti-inflammatory effects. Detailed experimental protocols for key bioassays are presented, and the underlying signaling pathways are elucidated through structured diagrams. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound.

Introduction

Angelica dahurica is a perennial plant species in the family Apiaceae, with a long history of use in traditional medicine, particularly in East Asia.[1][2] Its roots are a rich source of bioactive compounds, primarily coumarins, which are responsible for its diverse pharmacological effects.[1][3][4] Among these, this compound has emerged as a promising molecule with demonstrated efficacy in preclinical models of cancer, depression, and inflammation. This guide synthesizes the current scientific knowledge on the biological activities of this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action.

Antiproliferative Activity

This compound has shown significant antiproliferative effects against human prostate carcinoma cells. This activity is mediated through the induction of programmed cell death (apoptosis) and involves the activation of key stress-related signaling pathways.

Quantitative Data

The cytotoxic effects of Auraptenol have been quantified in both cancerous and normal prostate cell lines, demonstrating a degree of selectivity for cancer cells.

| Cell Line | Compound | IC50 Value | Citation(s) |

| LNCaP (Human Prostate Carcinoma) | Auraptenol | 25 µM | [5][6] |

| PNT2 (Normal Human Prostate Epithelium) | Auraptenol | 100 µM | [5][6] |

Experimental Protocol: Cell Viability Assay (CCK8)

The half-maximal inhibitory concentration (IC50) values were determined using a Cell Counting Kit-8 (CCK8) assay.[5][6]

-

Cell Seeding: LNCaP and PNT2 cells were seeded in 96-well plates at an appropriate density.

-

Compound Treatment: Cells were treated with varying concentrations of Auraptenol.

-

Incubation: The plates were incubated for 24 hours.

-

CCK8 Reagent Addition: 10 µL of CCK8 solution was added to each well.

-

Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

-

Data Analysis: The IC50 value was calculated from the dose-response curve.

Signaling Pathway: JNK/p38 MAPK

The antiproliferative activity of Auraptenol in prostate cancer cells is linked to the activation of the JNK/p38 MAPK signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.[5][6]

Antidepressant-like Activity

This compound has demonstrated antidepressant-like effects in preclinical mouse models, suggesting its potential as a novel therapeutic agent for depression.

Quantitative Data

The antidepressant-like activity was assessed by measuring the reduction in immobility time in the Forced Swim Test and Tail Suspension Test.

| Test | Doses (mg/kg) | Effect | Citation(s) |

| Forced Swim Test | 0.05 - 0.4 | Dose-dependent decrease in immobility | |

| Tail Suspension Test | 0.05 - 0.4 | Dose-dependent decrease in immobility |

Experimental Protocols

-

Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.

-

Procedure: Mice are individually placed in the cylinder for a 6-minute session.

-

Scoring: The duration of immobility (the time the mouse floats passively, making only small movements to keep its head above water) during the last 4 minutes of the test is recorded.

-

Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

-

Apparatus: A horizontal bar elevated at least 50 cm from the floor.

-

Procedure: Mice are suspended by their tail to the bar using adhesive tape, approximately 1 cm from the tip of the tail. The session lasts for 6 minutes.

-

Scoring: The duration of immobility is recorded.

-

Analysis: A reduction in the total time of immobility suggests an antidepressant-like effect.

Mechanism of Action: Serotonin 5-HT1A Receptor

The antidepressant-like effects of Auraptenol are mediated, at least in part, through the serotonin 5-HT1A receptor.

Anti-inflammatory Activity

Auraptene, a closely related compound to this compound, has been shown to possess anti-inflammatory properties by modulating the NF-κB signaling pathway and subsequently inhibiting the expression of pro-inflammatory enzymes. While direct quantitative data for this compound is limited, the findings for auraptene provide a strong basis for its anti-inflammatory potential.

Signaling Pathway: NF-κB Inhibition

Auraptene exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of inflammatory mediators such as COX-2 and iNOS.

Conclusion

This compound, a natural product derived from Angelica dahurica, exhibits a compelling profile of biological activities, including antiproliferative, antidepressant-like, and anti-inflammatory effects. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for its further investigation and development as a potential therapeutic agent. The elucidation of its mechanisms of action, involving key signaling pathways such as JNK/p38 MAPK and NF-κB, offers valuable insights for targeted drug design and optimization. Future research should focus on obtaining more specific quantitative data for its anti-inflammatory properties and further exploring its therapeutic potential in in vivo models.

References

- 1. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review [mdpi.com]

- 2. Frontiers | The Angelica dahurica: A Review of Traditional Uses, Phytochemistry and Pharmacology [frontiersin.org]

- 3. The Prediction of Antioxidant Q-Markers for Angelica dahurica Based on the Dynamics Change in Chemical Compositions and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Screening of anti-inflammatory activities components of Angelica dahurica root based on spectrum-effect relationship analysis and NF-κB pathway [frontiersin.org]

- 5. jbuon.com [jbuon.com]

- 6. Antiproliferative activities of auraptenol against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Auraptenol: A Technical Whitepaper on its Pharmacological Effects as a Coumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a naturally occurring coumarin, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative efficacy data. Detailed experimental protocols for key assays are provided to facilitate further research and development. This document aims to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development, highlighting the therapeutic potential of this compound in various pathological conditions.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse and significant pharmacological properties. This compound, a specific coumarin derivative, has been the subject of targeted research to elucidate its therapeutic potential. Preclinical studies have demonstrated its efficacy in models of neurological disorders and cancer, suggesting a promising future for its clinical application. This whitepaper synthesizes the current scientific knowledge on this compound, presenting its pharmacological profile in a detailed and structured manner for the scientific community.

Pharmacological Effects

This compound exhibits a range of pharmacological activities, primarily investigated in the contexts of neuropharmacology and oncology.

Antidepressant-like Effects

This compound has demonstrated significant antidepressant-like activity in established murine models of depression. This effect is primarily mediated through its interaction with the serotonergic system.

Mechanism of Action: The antidepressant effects of this compound are attributed to its activity at serotonin 5-HT1A receptors. Studies have shown that the administration of a selective 5-HT1A receptor antagonist, WAY100635, significantly blocks the antidepressant-like effects of this compound, indicating that its mechanism of action is dependent on the activation of this receptor pathway.[1]

Analgesic Effects

This compound has been shown to possess analgesic properties, particularly in models of neuropathic pain.

Mechanism of Action: Similar to its antidepressant effects, the analgesic activity of this compound is linked to the serotonin 5-HT1A receptor. Its ability to alleviate mechanical hyperalgesia induced by vincristine, a chemotherapeutic agent, was significantly reversed by the 5-HT1A receptor antagonist WAY100635.[2] This suggests a central role for the serotonergic system in mediating its pain-relieving effects.

Anticancer Effects

In the field of oncology, this compound has shown promise as an antiproliferative agent, particularly against prostate cancer cells.

Mechanism of Action: The anticancer activity of this compound is multifaceted. It induces programmed cell death (apoptosis) in cancer cells, a process accompanied by an increase in endogenous reactive oxygen species (ROS) production.[3][4] At the molecular level, this compound has been found to modulate key signaling pathways involved in cell survival and apoptosis, specifically the JNK/p38 MAPK pathway.[3][4] It influences the expression of apoptosis-related proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Antidepressant-like Activity of this compound in Mice

| Experimental Model | Dose Range (mg/kg) | Effect | Reference |

| Forced Swimming Test | 0.05 - 0.4 | Dose-dependent decrease in immobility time.[1][5][6] | [1][5][6] |

| Tail Suspension Test | 0.05 - 0.4 | Dose-dependent decrease in immobility time.[1][5][6] | [1][5][6] |

Table 2: Analgesic Activity of this compound in Mice

| Experimental Model | Dose Range (mg/kg) | Effect | Reference |

| Vincristine-induced Mechanical Hyperalgesia | 0.05 - 0.8 | Dose-dependent reversal of mechanical hyperalgesia.[2] | [2] |

Table 3: Anticancer Activity of this compound

| Cell Line | Assay | IC50 | Effect | Reference |

| LNCaP (Human Prostate Carcinoma) | CCK-8 | 25 µM | Dose-dependent reduction in cell viability.[3][4] | [3][4] |

| PNT2 (Normal Prostate Cells) | CCK-8 | 100 µM | Lower cytotoxicity compared to cancer cells.[3] | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Murine Models of Depression

The Forced Swim Test is a behavioral assay used to screen for antidepressant-like activity.

-

Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) is filled with water (25 ± 1°C) to a depth of 15 cm.

-

Procedure:

-

Mice are individually placed into the water-filled cylinder.

-

The total duration of the test is 6 minutes.

-

The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the test.[7]

-

This compound or a vehicle control is administered intraperitoneally (i.p.) 30 minutes before the test.

-

-

Endpoint: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[8]

The Tail Suspension Test is another widely used behavioral assay for assessing antidepressant efficacy.

-

Apparatus: Mice are suspended by their tails from a ledge or a suspension bar using adhesive tape. The suspension point is approximately 1 cm from the tip of the tail.

-

Procedure:

-

Endpoint: A reduction in the total time of immobility is interpreted as an antidepressant-like effect.

In Vitro Anticancer Assays

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay to determine cell viability.

-

Cell Culture: LNCaP human prostate carcinoma cells are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[12]

-

The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.[13][14]

-

The absorbance at 450 nm is measured using a microplate reader.

-

-

Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction and Quantification:

-

LNCaP cells are treated with this compound as described above.

-

Total protein is extracted from the cells using a suitable lysis buffer.

-

The protein concentration is determined using a protein assay, such as the Bradford or BCA assay.

-

-

Electrophoresis and Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, phosphorylated and total JNK, p38 MAPK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Endpoint: The relative expression levels of the target proteins are quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Visualizations

The pharmacological effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Serotonin 5-HT1A Receptor Signaling Pathway

This pathway is central to the antidepressant and analgesic effects of this compound.

JNK/p38 MAPK Signaling Pathway in Apoptosis

This pathway is implicated in the anticancer effects of this compound in prostate cancer cells.

Experimental Workflow for Anticancer Activity Assessment

The following diagram outlines the typical experimental workflow for evaluating the in vitro anticancer effects of this compound.

Conclusion

This compound is a promising coumarin with well-defined pharmacological effects, particularly in the realms of neuropharmacology and oncology. Its mechanisms of action, involving the serotonin 5-HT1A receptor and the JNK/p38 MAPK signaling pathway, provide a solid foundation for its further development as a therapeutic agent. The quantitative data and detailed experimental protocols presented in this whitepaper are intended to facilitate and guide future research efforts. Continued investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully realize its clinical potential.

References

- 1. Antidepressant-like effects of auraptenol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Auraptenol attenuates vincristine-induced mechanical hyperalgesia through serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative activities of auraptenol against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbuon.com [jbuon.com]

- 5. Antidepressant-like effects of auraptenol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 9. The Tail Suspension Test [jove.com]

- 10. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]

- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ptglab.com [ptglab.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Mechanism of Action of (S)-Auraptenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of (S)-Auraptenol, a naturally occurring coumarin. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology and inflammatory diseases.

Anticancer Activity of this compound in Prostate Cancer

This compound has demonstrated significant antiproliferative effects against human prostate carcinoma cells. The primary mechanism involves the induction of programmed cell death (apoptosis), mediated by intrinsic and extrinsic signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound's effects on human LNCaP prostate carcinoma cells.

| Parameter | Cell Line | Concentration | Result | Reference |

| IC50 | LNCaP (Prostate Cancer) | 25 µM | - | [1][2] |

| IC50 | PNT2 (Normal Prostate) | 100 µM | - | [1][2] |

| Apoptotic Cells | LNCaP | 50 µM | 32.5% | [1][2][3] |

| Control Apoptotic Cells | LNCaP | - | 0.8% | [1][2][3] |

| Protein Expression | LNCaP | Concentration-dependent | Increased Bax, Decreased Bcl-2 | [1][2][3] |

| ROS Production | LNCaP | Dose-dependent | Increased | [1][2][3] |

| Signaling Pathway | LNCaP | Concentration-dependent | Blocked JNK/p38 MAPK | [1][2] |

Signaling Pathway of this compound in Prostate Cancer Cells

This compound exerts its anticancer effects through a multi-faceted approach targeting key cellular signaling pathways. The diagram below illustrates the proposed mechanism.

Caption: Proposed signaling pathway of this compound-induced apoptosis in prostate cancer cells.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the anticancer studies of this compound.

-

Cell Seeding: LNCaP and PNT2 cells were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound for a specified duration.

-

Reagent Addition: 10 µL of CCK8 solution was added to each well.

-

Incubation: Plates were incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance was measured at 450 nm using a microplate reader to determine cell viability. The IC50 value was calculated from the dose-response curve.[1][2]

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: Treated cells were stained with a mixture of AO and EB and observed under a fluorescence microscope to visualize apoptotic and necrotic cells.[1][2]

-

Hoechst Staining: Cells were stained with Hoechst 33342 to observe nuclear condensation and fragmentation, characteristic of apoptosis, using fluorescence microscopy.[1][2]

-

Annexin V/Propidium Iodide (PI) Assay: Apoptosis was quantified by flow cytometry after staining cells with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.[1][2]

-

Protein Extraction: Total protein was extracted from treated and untreated cells using lysis buffer.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, JNK, p38, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

-

Cell Treatment: Cells were treated with this compound.

-

Staining: Cells were incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measurement: The fluorescence intensity, corresponding to the level of intracellular ROS, was measured by flow cytometry.[1][2]

Anti-inflammatory Activity of Auraptene

Studies on the related compound, auraptene, have elucidated its anti-inflammatory properties in macrophage cells. These findings provide a strong basis for investigating similar activities for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on auraptene's effects on lipoteichoic acid (LTA)-stimulated RAW 264.7 macrophage cells.

| Parameter | Cell Line | Concentration | Result | Reference |

| NO Production | RAW 264.7 | 5 and 10 µM | Significantly reduced | [4][5] |

| iNOS, COX-2, TNF-α, IL-1β Expression | RAW 264.7 | 5 and 10 µM | Reduced | [4][5] |

| ERK and JNK Phosphorylation | RAW 264.7 | 10 µM | Inhibited | [4][5] |

| p38 Phosphorylation | RAW 264.7 | 10 µM | Not inhibited | [4][5] |

| IκBα and p65 Phosphorylation | RAW 264.7 | 5 and 10 µM | Blocked | [4][5] |

| p65 Nuclear Translocation | RAW 264.7 | 5 and 10 µM | Blocked | [4][5] |

Signaling Pathway of Auraptene in Macrophage Cells

Auraptene mitigates the inflammatory response by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates this mechanism.

Caption: Proposed anti-inflammatory signaling pathway of Auraptene in LTA-stimulated macrophages.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the anti-inflammatory studies of auraptene.

-

Sample Collection: Culture supernatants from treated and untreated RAW 264.7 cells were collected.

-

Griess Reaction: An equal volume of Griess reagent was added to the supernatant.

-

Measurement: The absorbance at 540 nm was measured using a spectrometer, and the NO concentration was determined from a sodium nitrite standard curve.[4]

-

Methodology: The protocol is similar to that described in section 1.3.3.

-

Primary Antibodies: Antibodies against iNOS, COX-2, TNF-α, IL-1β, p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-IκBα, IκBα, p-p65, p65, and a loading control were used.[4][5]

-

Cell Culture and Treatment: RAW 264.7 cells were grown on coverslips and treated with LTA and auraptene.

-

Immunofluorescence: Cells were fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB.

-

Staining: A fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) were used.

-

Imaging: The subcellular localization of p65 was visualized using a confocal microscope.[4]

Conclusion

The in vitro evidence strongly suggests that this compound is a promising bioactive compound with potent anticancer and likely anti-inflammatory properties. Its mechanism of action in prostate cancer involves the induction of apoptosis through ROS generation and modulation of the JNK/p38 MAPK pathway. The related compound, auraptene, demonstrates anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophages. Further research is warranted to fully elucidate the therapeutic potential of this compound and to investigate the conservation of its anti-inflammatory mechanisms. This guide provides a foundational understanding for scientists and researchers in the development of novel therapeutics based on this natural product.

References

- 1. Antiproliferative activities of auraptenol against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbuon.com [jbuon.com]

- 3. researchgate.net [researchgate.net]

- 4. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(S)-Auraptenol and its Interaction with the Serotonin 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The serotonin 5-HT1A receptor is a G-protein coupled receptor critically involved in the modulation of mood, cognition, and pain, making it a significant target for therapeutic development.[1] Coumarin derivatives have emerged as a class of compounds with the potential to interact with serotonin receptors. This document provides a technical overview of the current understanding of the interaction between (S)-Auraptenol, a coumarin compound, and the 5-HT1A receptor. It details the standard experimental protocols for assessing such interactions, presents a framework for quantitative data analysis, and visualizes the associated signaling pathways and experimental workflows. Notably, this guide addresses the critical issue of retracted research in this specific area, emphasizing the need for rigorous, reproducible scientific inquiry.

Introduction to the 5-HT1A Receptor

The 5-HT1A receptor is a subtype of the serotonin receptor family, predominantly expressed in the brain's limbic system, including the hippocampus, amygdala, and cortex, as well as on serotonergic neurons in the raphe nuclei where they act as presynaptic autoreceptors.[1] As a G-protein coupled receptor (GPCR) linked to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulating other downstream signaling cascades.[1][2] This inhibitory action on neuronal firing is central to its role in mediating the effects of anxiolytics, antidepressants, and antipsychotic medications.[1] Agonism at 5-HT1A receptors is a well-established mechanism for treating anxiety and depression.[3]

The Case of this compound: A Call for Re-evaluation

Auraptenol is a coumarin compound derived from the traditional medicine Angelicae dahuricae radix. Initial studies suggested that auraptenol possessed significant analgesic and antidepressant-like effects in animal models.[4][5] These effects were reportedly mediated through the serotonin 5-HT1A receptor, as they could be blocked by the selective 5-HT1A antagonist, WAY-100635.[4][5]

Quantitative Data on Ligand-Receptor Interaction

A thorough assessment of a compound's interaction with a receptor requires quantitative analysis of its binding affinity, functional potency, and efficacy. Due to the retraction of primary literature, verifiable quantitative data for this compound's interaction with the 5-HT1A receptor is not available.

The following table illustrates the typical data structure used to characterize a compound's profile at the 5-HT1A receptor, populated with example data for illustrative purposes.

| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% of 5-HT) | Assay Type | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | --- | --- |

| Example Agonist | 2.3 | 19 | 95% (Agonist) | [³H]-8-OH-DPAT Binding / GTPγS | [7] |

| Example Antagonist | 0.8 | N/A | 0% (Antagonist) | [³H]-WAY-100635 Binding / cAMP | [8] |

| Example Partial Agonist | 5.0 | 45 | 60% (Partial Agonist) | [³H]-8-OH-DPAT Binding / cAMP | [1] |

Table 1: Framework for Quantitative Analysis of 5-HT1A Receptor Ligands. This table outlines the essential parameters for characterizing a ligand's interaction with the 5-HT1A receptor. Note that reliable data for this compound is currently unavailable.

Experimental Protocols

To rigorously assess the interaction of a compound like this compound with the 5-HT1A receptor, a series of standardized in vitro and in vivo experiments are required.

Radioligand Binding Assays

These assays determine the affinity of a compound for the receptor.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for the 5-HT1A receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT1A receptor or from brain tissue rich in these receptors (e.g., rat hippocampus).

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-8-OH-DPAT for agonists or [³H]-WAY-100635 for antagonists) at a fixed concentration.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Separation & Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, determining the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

-

[³⁵S]GTPγS Binding Assay: This assay measures G-protein activation.

-

Principle: Agonist binding to a Gi/o-coupled receptor like 5-HT1A promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

-

Methodology:

-

Receptor-containing membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.

-

Agonist stimulation increases the binding of [³⁵S]GTPγS to the G-proteins.

-

The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

-

Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ relative to a full agonist like serotonin (5-HT).[9][10]

-

-

-

cAMP Accumulation Assay: This assay measures the downstream effect of G-protein activation.

-

Principle: Since the 5-HT1A receptor is coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Methodology:

-

Whole cells expressing the 5-HT1A receptor are pre-treated with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Cells are then treated with increasing concentrations of the test compound.

-

The resulting change in intracellular cAMP concentration is measured, typically using competitive immunoassays (e.g., HTRF or ELISA).

-

An agonist will cause a dose-dependent decrease in cAMP levels.[2]

-

-

In Vivo Behavioral Assays

These assays assess the physiological effects of the compound in a whole organism.

-

Forced Swim Test (FST) & Tail Suspension Test (TST): These are common models to screen for antidepressant-like activity in rodents.

-

Methodology: Animals are administered the test compound, a vehicle control, or a positive control. They are then placed in a situation from which they cannot escape (a cylinder of water for FST, or suspended by the tail for TST). The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[5]

-

-

Formalin Test: This is a model of tonic pain.

-

Methodology: A dilute formalin solution is injected into the paw of a rodent, which elicits a biphasic pain response (licking, biting of the paw). The test compound is administered prior to the injection. A reduction in the time spent on nocifensive behaviors in either the acute or inflammatory phase suggests an antinociceptive effect.[11]

-

-

Receptor-Specific Action: To confirm that the observed behavioral effects are mediated by the 5-HT1A receptor, a separate group of animals is pre-treated with a selective 5-HT1A antagonist (e.g., WAY-100635) before administering the test compound. A reversal or blockade of the compound's effect implicates the 5-HT1A receptor.[4][11]

Visualizations: Pathways and Workflows

5-HT1A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a 5-HT1A receptor agonist.

Caption: Canonical Gi-coupled signaling pathway for the 5-HT1A receptor.

Experimental Workflow for Compound Evaluation

The diagram below outlines a logical workflow for the pharmacological evaluation of a novel compound at the 5-HT1A receptor.

Caption: A typical workflow for evaluating a compound's 5-HT1A activity.

Conclusion and Future Directions